molecular formula C19H19N3O5 B2462288 1-Methyl-3-((3,4,5-trimethoxybenzoyl)hydrazidyl)-2-oxoindoline CAS No. 300712-30-5

1-Methyl-3-((3,4,5-trimethoxybenzoyl)hydrazidyl)-2-oxoindoline

Cat. No.: B2462288
CAS No.: 300712-30-5
M. Wt: 369.377
InChI Key: AZHWFOMIENSVJG-CAPFRKAQSA-N
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Description

1-Methyl-3-((3,4,5-trimethoxybenzoyl)hydrazidyl)-2-oxoindoline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methyl group, a trimethoxybenzoyl group, and an oxoindoline core

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-((3,4,5-trimethoxybenzoyl)hydrazidyl)-2-oxoindoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 3,4,5-trimethoxybenzoyl chloride: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride.

    Preparation of hydrazide: The 3,4,5-trimethoxybenzoyl chloride is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Cyclization: The hydrazide is then subjected to cyclization with isatin (1H-indole-2,3-dione) under acidic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-((3,4,5-trimethoxybenzoyl)hydrazidyl)-2-oxoindoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazidyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted hydrazides or thioureas.

Scientific Research Applications

1-Methyl-3-((3,4,5-trimethoxybenzoyl)hydrazidyl)-2-oxoindoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxybenzoyl chloride
  • 3,4,5-Trimethoxycinnamamide
  • 1-Methyl-3-((3,4,5-trimethoxybenzoyl)amino)thiourea

Uniqueness

1-Methyl-3-((3,4,5-trimethoxybenzoyl)hydrazidyl)-2-oxoindoline stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

N-(2-hydroxy-1-methylindol-3-yl)imino-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-22-13-8-6-5-7-12(13)16(19(22)24)20-21-18(23)11-9-14(25-2)17(27-4)15(10-11)26-3/h5-10,24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKBZNUCKRDYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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